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Compound of Interest

Compound Name: 3,3-bis(2-hydroxyethyl)urea

CAS No.: 23270-55-5

Cat. No.: B1329720

Get Quote

Synonyms: 3,3-Bis(2-hydroxyethyl)urea; N,N-Bis(2-hydroxyethyl)urea; Urea, 1,1-bis(2-

hydroxyethyl)- CAS Registry Number: 23270-55-5 Molecular Formula:

Molecular Weight: 148.16 g/mol

Executive Summary & Structural Disambiguation
Objective: This guide provides a comprehensive spectral profile (NMR, IR, MS) for 1,1-bis(2-

hydroxyethyl)urea to facilitate its identification and quality control in pharmaceutical and

polymer research.

Critical Distinction (The "3,3" vs. "1,3" Isomerism): Researchers must distinguish between two

common isomers derived from urea and ethanolamines.

Target Molecule (This Guide):1,1-Bis(2-hydroxyethyl)urea (CAS 23270-55-5).[1] Derived

from Diethanolamine.[2] Both hydroxyethyl groups are attached to the same nitrogen.

Common Isomer:1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7).[3][4] Derived from

Monoethanolamine. Hydroxyethyl groups are on opposite nitrogens.
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Note: The user-specified nomenclature "3,3" refers to the locants of the nitrogen atoms (N1 and

N3). "3,3-substitution" is chemically equivalent to "1,1-substitution" (N,N-substitution).

Synthesis & Experimental Protocol
To ensure the spectral data corresponds to the correct isomer, the synthesis must utilize

secondary amines.

Reaction Pathway
The synthesis proceeds via the transamidation of urea with diethanolamine (DEA), releasing

ammonia.

Urea
(H2N-CO-NH2)

Transamidation
135-145°C

(-NH3)
Diethanolamine

(HN(CH2CH2OH)2)

1,1-Bis(2-hydroxyethyl)urea
(H2N-CO-N(CH2CH2OH)2)

Click to download full resolution via product page

Figure 1: Synthesis pathway for 1,1-bis(2-hydroxyethyl)urea via transamidation.

Step-by-Step Protocol
Charge: Load Diethanolamine (1.0 eq) and Urea (1.0 - 1.2 eq) into a reactor equipped with a

mechanical stirrer and a nitrogen sparge.

Heat: Ramp temperature to 135–145°C.

Reaction: Maintain temperature for 3–5 hours. Monitor the evolution of ammonia gas (basic

pH of off-gas).

Completion: Reaction is complete when ammonia evolution ceases.

Work-up: The product is typically a viscous, hygroscopic liquid or low-melting solid.

Purification via recrystallization is difficult due to high solubility; vacuum stripping of residual

ammonia is standard.
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Spectral Atlas
A. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.

Ion Species m/z (Theoretical) Description

[M+H]⁺ 149.09
Protonated molecular ion

(Base Peak).

[M+Na]⁺ 171.07
Sodium adduct (Common in

glass/unclean sources).

[M+H - H₂O]⁺ 131.08
Dehydration fragment (Loss of

18 Da).

[M+H - NH₃]⁺ 132.06
Deamination fragment (Loss of

17 Da).

Interpretation Logic: The presence of an even molecular weight (148) resulting in an odd

[M+H]⁺ (149) confirms the presence of an even number of nitrogens (Nitrogen Rule). The

fragmentation pattern is dominated by the stability of the hydroxyethyl chains.

B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (cm⁻¹) Functional Group Assignment

3450 – 3200 O-H / N-H Stretch

Broad, strong band. Overlap of

terminal hydroxyls and primary

amide (

).

2950 – 2850 C-H Stretch

Alkyl methylene (

) symmetric/asymmetric

stretch.

1680 – 1650 C=O Stretch
Amide I band. Characteristic of

urea carbonyl.

1620 – 1590 N-H Bend

Amide II band. Scissoring

vibration of the primary

group.

1050 – 1030 C-O Stretch Primary alcohol C-O stretch.

Diagnostic Feature: Unlike the 1,3-isomer (which has secondary amides), the 1,1-isomer

possesses a primary amide group (

). Look for the distinct

scissoring near 1600 cm⁻¹.

C. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 is required.

will exchange labile protons (OH, NH), causing them to disappear. Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d6)
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Shift (δ, ppm) Integration Multiplicity Assignment
Structural
Causality

5.80 2H Singlet (br) -NH₂

Primary amide

protons.

Broadened by

quadrupole

relaxation of N.

4.65 2H Triplet / Broad -OH
Terminal

hydroxyls.

3.55 4H Triplet / Multiplet -CH₂-O-

Methylene

protons adjacent

to oxygen

(deshielded).

3.30 4H Triplet -N-CH₂-

Methylene

protons adjacent

to nitrogen.

Self-Validating Check: The integration ratio must be 1:1:2:2 (NH2 : OH : O-CH2 : N-CH2). If the

NH signal integrates to 1H or appears as a triplet, you likely have the 1,3-isomer.

¹³C NMR (100 MHz, DMSO-d6)
Shift (δ, ppm) Assignment Description

159.5 C=O Urea carbonyl carbon.

59.8 -CH₂-OH Carbon adjacent to oxygen.

51.2 -N-CH₂- Carbon adjacent to nitrogen.

Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, the following impurities are common:

Diethanolamine (Starting Material):
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NMR: Distinct triplets upfield from the product.

MS: m/z 106 [M+H]⁺.

Biuret Derivatives:

Formed by thermal dimerization of urea.

NMR: Additional carbonyl signals >160 ppm.

Crude Sample

1H NMR (DMSO-d6)

Check 5.8 ppm region

Singlet (2H)
= 1,1-Isomer (Target)

Found

Triplet (2H)
= 1,3-Isomer (Impurity)

Found

Click to download full resolution via product page

Figure 2: NMR logic flow for distinguishing the 1,1-isomer from the 1,3-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 23270-55-5: N,N-Bis-(2-Hydroxyethyl)urea | CymitQuimica [cymitquimica.com]

2. Diethanolamine - Wikipedia [en.wikipedia.org]

3. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]

4. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1329720/docs?utm_src=pdf-body#technical-guide-spectral-characterization-of-1-1-bis-2-hydroxyethyl-urea
https://cymitquimica.com/cas/23270-55-5/?items=100
https://www.benchchem.com/product/b1329720?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/cas/23270-55-5/?items=100
https://en.wikipedia.org/wiki/Diethanolamine
https://m.chemicalbook.com/ProductChemicalPropertiesCB3227802_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3227802.htm
https://www.benchchem.com/product/b1329720/docs#technical-guide-spectral-characterization-of-1-1-bis-2-hydroxyethyl-urea
https://www.benchchem.com/product/b1329720/docs#technical-guide-spectral-characterization-of-1-1-bis-2-hydroxyethyl-urea
https://www.benchchem.com/product/b1329720/docs#technical-guide-spectral-characterization-of-1-1-bis-2-hydroxyethyl-urea
https://www.benchchem.com/product/b1329720/docs#technical-guide-spectral-characterization-of-1-1-bis-2-hydroxyethyl-urea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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